molecular formula C6H15IO3Si B081993 (3-Iodopropyl)trimethoxysilane CAS No. 14867-28-8

(3-Iodopropyl)trimethoxysilane

Cat. No. B081993
CAS RN: 14867-28-8
M. Wt: 290.17 g/mol
InChI Key: NILZGRNPRBIQOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Techniques : The synthesis of similar compounds like (3-Glycidoxypropyl)trimethoxysilane has been achieved through a multistep nonhydrolytic/hydrolytic process using titanium(IV) chloride (Innocenzi et al., 2001).

Molecular Structure Analysis

  • Molecular Structure : The molecular structure of related compounds, such as aminopropyltriethoxysilane derivatives, involves reactions leading to the formation of intermediate products with cyclic and linear structures (Kirilin et al., 2009).

Chemical Reactions and Properties

  • Reactivity with Other Compounds : Research on compounds like glycidoxypropyltrimethoxysilane shows their reactivity in highly basic solutions, leading to the formation of different chemical species and several reaction pathways (Innocenzi et al., 2009).

Physical Properties Analysis

  • Physical Characteristics : Studies on similar silsesquioxanes derived from compounds like glycidoxypropyltrimethoxysilane report on their structure, molar mass distribution, and physical properties such as hardness and transmittance (Hu et al., 2004).

Chemical Properties Analysis

  • Chemical Behavior and Stability : The chemical behavior of related compounds like aminopropyltriethoxysilane on different substrates reveals insights into their assembly behavior and impact on surface properties (Sarkari et al., 2019).

Scientific Research Applications

  • Photodynamic Activities : Used as a precursor for iodine-containing SiO2 nanoparticles, (3-Iodopropyl)trimethoxysilane enhances the photodynamic application of highly fluorescent dye molecules due to increased singlet oxygen efficiency and stronger DNA photocleavage capability (Xuesong, 2010).

  • Anode Material in Cu-Cl Thermochemical Cycle : In the creation of ceramic carbon electrode-based anodes for use in the Cu-Cl thermochemical cycle, (3-Iodopropyl)trimethoxysilane shows promise for improving the performance of electrodes (Ranganathan & Easton, 2010).

  • Biomedical Applications : It's utilized for covalently binding antibodies to glass and cellulose solid supports, enabling selective depletion of certain cell types (Pope et al., 1993).

  • Fluorescent Imaging : Used in the direct synthesis of bifunctionalized mesoporous iodopropyl-silica, it assists in the selective labeling and characterization of functional group distribution in mesoporous materials (Ramm et al., 2010).

  • Antibacterial Surfaces : Studied for its role in modifying glass surfaces to exhibit antiadhesive and antibacterial properties (Kręgiel, 2013).

  • Catalysis : Loaded on MCM-41 matrices for use as basic catalysts in eco-friendly processes, (3-Iodopropyl)trimethoxysilane demonstrates the potential for environmentally sustainable catalysis (Blasco-Jiménez et al., 2010).

  • Dye-Sensitized Solar Cells : Utilized in the development of gel electrolytes for dye-sensitized solar cells, contributing to the creation of solid-state devices with efficient energy conversion (Jovanovski et al., 2006).

  • Epoxy–Clay Nanocomposites : In the preparation of highly exfoliated epoxy–clay nanocomposites, it facilitates the intercalation of epoxy groups into layered silicates, enhancing the thermal stability and dispersion properties of the composites (Tan et al., 2008).

  • Stone Consolidation Monitoring : Used as a contrast agent in neutron and high-contrast X-ray micro-radiography, it helps in monitoring organosilicon consolidants in natural building stones (Sláviková et al., 2014).

  • Polymerization Initiator : Acts as both a coupling agent and initiator in the synthesis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane, indicating its dual functionality in chemical reactions (Ma et al., 2016).

Safety And Hazards

“(3-Iodopropyl)trimethoxysilane” is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

“(3-Iodopropyl)trimethoxysilane” may be used to organically modify mesoporous silica support by grafting method . The product may be used to synthesize heavy atom-concentrated organically modified silica nanoparticles . This suggests potential future applications in the field of nanotechnology and materials science.

properties

IUPAC Name

3-iodopropyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZGRNPRBIQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCI)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374769
Record name (3-Iodopropyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodopropyl)trimethoxysilane

CAS RN

14867-28-8
Record name (3-Iodopropyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Iodopropyl)trimethoxysilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
NM Pope, DL Kulcinski, A Hardwick… - Bioconjugate …, 1993 - ACS Publications
Bifunctional silane reagents (3-iodopropyl) trimethoxysilane (1),(Y-glycidoxypropyl) trimethoxysilane (2), and [l-(trimethoxysilyl)-2-(77i-(or p-) chloromethyl) phenyl] ethane (3) were used …
Number of citations: 39 pubs.acs.org
M Karimi, A Badiei, GM Ziarani - RSC Advances, 2015 - pubs.rsc.org
A novel organic–inorganic hybrid optical sensor (HQS-SBA-15) was prepared by a two-step post synthesis of SBA-15: functionalization with 3-(iodopropyl)-trimethoxysilane followed by …
Number of citations: 49 pubs.rsc.org
J Ueda, W Gang, K Shirai, T Yamauchi, N Tsubokawa - Polymer Bulletin, 2008 - Springer
… The introduction of iodopropyl groups onto the silica surface as initiating group was carried out by the reaction of silanol groups with 3-iodopropyl- trimethoxysilane in a solvent-free dry…
Number of citations: 28 link.springer.com
D Sýkora, J Vozka, E Tesařová, K Kalíková… - …, 2017 - Wiley Online Library
A new ion‐exchanger type chiral stationary phase for high‐performance liquid chromatography was prepared. The synthetic protocol is based on derivatization of silica with (3‐…
M Slavíková, F Krejčí, P Kotlík, J Jakůbek… - Nuclear Instruments and …, 2014 - Elsevier
The monitoring of consolidants and other treatment product in stones is currently of great importance in various restoration studies. We use neutron and high-contrast X-ray micro-…
Number of citations: 7 www.sciencedirect.com
PS Stayton, JM Olinger, M Jiang… - Journal of the …, 1992 - ACS Publications
There has been considerableinterest in the use of self-assembly and Langmuir-Blodgett techniques to generate ordered macromolecular monolayers. We describe a general method of …
Number of citations: 86 pubs.acs.org
T Luts, H Papp - Kinetics and Catalysis, 2007 - Springer
The covalent immobilization of Mn(III)-Salen complexes on an amorphous mesoporous silica support is reported. Both (3-aminopropyl)trimethoxysilane (APTMS) and (3-iodopropyl)…
Number of citations: 10 link.springer.com
SS Piletsky, A Garcia Cruz, E Piletska, SA Piletsky… - Polymers, 2022 - mdpi.com
Current state-of-the-art techniques for the solid phase synthesis of molecularly imprinted polymer (MIP) nanoparticles typically rely on amino silanes for the immobilisation of template …
Number of citations: 7 www.mdpi.com
AR Hajipour, S Zakery - Applied Organometallic Chemistry, 2018 - Wiley Online Library
A facile synthesis of uracil‐Cu 2+ nanoparticles immobilized on alpha‐zirconium hydrogen phosphate (α‐ZrP), abbreviated as α‐ZrP/Uracil/Cu 2+ , was presented. This compound was …
Number of citations: 4 onlinelibrary.wiley.com
M Kawamura, K Sato - Synfacts, 2007 - thieme-connect.com
Significance: New magnetically separable phase-transfer catalysts were successfully developed. Thus, the magnetic nanoparticle-supported ammonium salt 1 was prepared by the …
Number of citations: 0 www.thieme-connect.com

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